N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-9-14(10-12(11)2)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYYUOYVCTZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Targets
N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The substituents at the 2- and 5-positions include a cyclohexanecarboxamide group and a 3,4-dimethylphenyl moiety, respectively. This configuration is associated with enhanced metabolic stability and receptor-binding affinity, as observed in antiproliferative and anticonvulsant analogs.
Preparation Methodologies
Hydrazide Cyclization with Dehydrating Agents
The most widely reported method involves cyclization of cyclohexanecarboxylic acid hydrazide with 3,4-dimethylbenzoyl chloride, followed by dehydration to form the oxadiazole ring.
Step 1: Synthesis of Cyclohexanecarboxylic Acid Hydrazide
Cyclohexanecarboxylic acid methyl ester undergoes nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 6–8 h). The intermediate hydrazide is isolated via vacuum filtration and recrystallized from ethanol (yield: 82–88%).
Step 2: Formation of 1,3,4-Oxadiazole Ring
The hydrazide reacts with 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). The resulting diacylhydrazine is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 h, inducing cyclodehydration. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (mp: 162–164°C; yield: 65–72%).
Reaction Scheme:
$$ \text{Cyclohexanecarbohydrazide} + \text{3,4-Dimethylbenzoyl Chloride} \xrightarrow{\text{POCl}_3} \text{this compound} $$
Multi-Component Ugi-Tetrazole Reaction
A one-pot Ugi-tetrazole reaction enables efficient synthesis by combining cyclohexanecarboxamide, 3,4-dimethylbenzaldehyde, and tert-butyl isocyanide in methanol at 25°C for 24 h. The intermediate tetrazole undergoes thermal cyclization at 120°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA), yielding the oxadiazole derivative (yield: 58–64%).
Advantages:
Post-Synthetic Modification of Oxadiazole Precursors
Functionalization of preformed 1,3,4-oxadiazoles offers an alternative route:
Amination of 5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-amine
5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine reacts with cyclohexanecarbonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. After stirring at 25°C for 12 h, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the target compound (yield: 70–75%).
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Hydrazide Cyclization | 65–72 | 98.5 | 12 h |
| Ugi-Tetrazole | 58–64 | 97.2 | 24 h |
| Post-Synthetic Amination | 70–75 | 99.1 | 14 h |
Challenges and Optimization Strategies
Industrial Scalability and Environmental Impact
The hydrazide cyclization route is preferred for kilogram-scale production, with a reported process mass intensity (PMI) of 32.5, compared to 45.8 for Ugi protocols. Solvent recovery systems (e.g., distillation of DCM) reduce waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide with key analogs from the evidence, focusing on structural features, physicochemical properties, and functional group impacts.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Physicochemical Properties: The presence of 3,4-dimethylphenyl (as in compound 7h and 5i) correlates with higher molecular weights (389–428 g/mol) compared to simpler phenyl-substituted analogs (347–410 g/mol). Sulfanyl-thiazole moieties (e.g., in 7h) introduce additional hydrogen-bonding sites, which may increase melting points (149–199°C) compared to non-sulfanyl analogs .
Benzyl-ethylamino groups (5i) introduce steric bulk, which may reduce solubility but enhance receptor binding specificity in bioactive contexts .
Spectral Data Trends :
- Infrared (IR) spectra for oxadiazole derivatives typically show C=O stretching (1650–1750 cm⁻¹) and N–H bending (1500–1600 cm⁻¹) bands, consistent with carboxamide functionalities .
- ¹H-NMR signals for cyclohexyl protons appear as multiplet peaks near δ 1.2–2.1 ppm, while aromatic protons (e.g., dimethylphenyl) resonate at δ 6.8–7.5 ppm .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide to improve yield and purity?
- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by acylation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol may reduce side reactions .
- Temperature control : Maintaining 80–100°C during oxadiazole ring formation minimizes byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., cyclohexane carboxamide integration at δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 356.18) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm confirm C=O stretching in the carboxamide group .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 1–13) and incubate at 37°C.
- Monitor degradation via HPLC at 254 nm. Preliminary data suggest instability at pH <3 (hydrolysis of oxadiazole) and pH >10 (amide bond cleavage) .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against specific enzyme targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on oxadiazole’s electron-deficient ring and hydrophobic cyclohexane .
- QSAR modeling : Train models on analogs with known IC values; descriptors include logP (lipophilicity) and polar surface area .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residue interactions .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
- Methodology :
- Assay validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies in cell-based vs. enzymatic assays .
- Structural analogs : Synthesize derivatives (e.g., replacing dimethylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?
- Methodology :
- Animal models : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Bioanalysis : Quantify via LC-MS/MS (LOQ: 1 ng/mL). Preliminary data suggest low oral bioavailability (<20%) due to first-pass metabolism .
Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?
- Methodology :
- Proteome profiling : Use affinity chromatography (immobilized compound) coupled with shotgun proteomics to identify binding partners .
- CRISPR screening : Perform genome-wide knockout in HEK293 cells to pinpoint synthetic lethal interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
